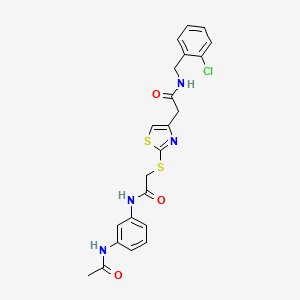

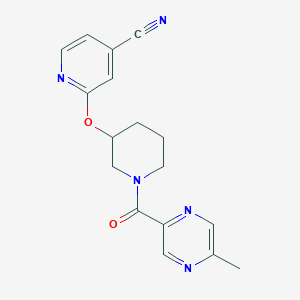

![molecular formula C34H32N2O6 B2603190 Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 176693-97-3](/img/structure/B2603190.png)

Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate” is an indole derivative. Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold of indole, which resembles various protein structures, has received attention from organic and medicinal chemists .

Synthesis Analysis

The synthesis of indole derivatives often involves the oxidation of carbaldehyde derivatives to carboxylic acid derivatives . In some cases, ester or amide hydrolysis is observed at the secondary moiety containing the ester or amide group .Molecular Structure Analysis

Indole-containing small molecules have structural similarity to endogenous neurotransmitters, endowing the molecules with neurological activity and affinity toward serotonin receptors . Some indole-based compounds have potential inhibitory activities against distinct anti-tubercular targets .Chemical Reactions Analysis

Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For instance, the intermediate carbaldehyde is produced as the main intermediate during the synthesis steps .Applications De Recherche Scientifique

Synthesis and Chemical Properties

One study discusses the Oxidative Photochemical Cyclization of certain derivatives, highlighting the synthesis of benzo[a]carbazoles. This process involves a two-step synthesis starting from ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates, utilizing the Ullmann–Hurtley reaction followed by oxidative photocyclization to form the benzo[a]carbazole ring. This study emphasizes the chemical transformations using CuBr2, which are pivotal in realizing transformations that conventional conditions fail to achieve (Li et al., 2015).

Biological Activities

Another area of research focused on In Vitro Anti-Hepatitis B Virus Activities of ethyl 5-hydroxyindole-3-carboxylates, where derivatives were designed, synthesized, and their anti-HBV activities evaluated. Among the compounds, one displayed significant anti-HBV activity, showcasing the potential of these compounds in antiviral treatments (Zhao et al., 2006).

Chemoselective Reactions

Research on Chemoselective Reactions of benz[g]indole-based bisheterocycle dicarboxylate towards hydrazine hydrate was also conducted. This study explored the exclusive formation of certain derivatives and their antimicrobial activities, providing insights into the selective reactivity and potential applications in developing antimicrobial agents (Donawade et al., 2005).

Mécanisme D'action

The mechanism of action of indole derivatives is often related to their ability to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . For example, one of the compounds, 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea, inhibits S. aureus topoisomerase IV decatenation activity and S. aureus DNA gyrase supercoiling activity .

Safety and Hazards

Orientations Futures

Indole derivatives have broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propriétés

IUPAC Name |

ethyl 1-[2-(3-ethoxycarbonyl-5-hydroxy-2-methylbenzo[g]indol-1-yl)ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O6/c1-5-41-33(39)29-19(3)35(31-23-13-9-7-11-21(23)27(37)17-25(29)31)15-16-36-20(4)30(34(40)42-6-2)26-18-28(38)22-12-8-10-14-24(22)32(26)36/h7-14,17-18,37-38H,5-6,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUMKAGIUKADKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCN4C(=C(C5=C4C6=CC=CC=C6C(=C5)O)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

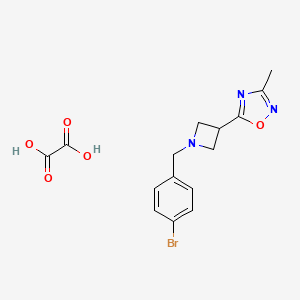

![1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2603111.png)

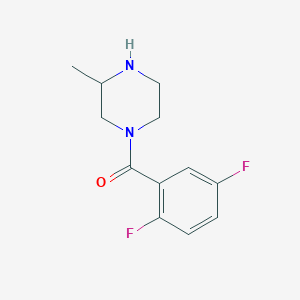

![3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2603112.png)

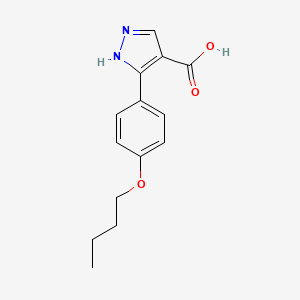

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2603113.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603114.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2603116.png)

![5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2603118.png)

![Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2603120.png)

![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2603124.png)